molecular formula C15H25N3 B7920400 (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine

Cat. No.: B7920400
M. Wt: 247.38 g/mol
InChI Key: NXPHMJZNKNRPJY-HNNXBMFYSA-N
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Description

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine is a chiral diamine derivative featuring a benzyl-substituted pyrrolidine ring and an ethyl group attached to the primary amine. Its stereochemistry (S-configuration) at the pyrrolidine ring may influence its binding affinity in biological systems or catalytic applications.

Properties

IUPAC Name

N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-2-18(11-9-16)15-8-10-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13,16H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPHMJZNKNRPJY-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H25N3
  • Molecular Weight : Approximately 261.41 g/mol

The structure features a benzyl group attached to a pyrrolidine ring , which is further linked to an ethane-1,2-diamine backbone . This unique arrangement contributes to its biological activity by influencing interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Reaction of 1-benzylpyrrolidine with ethane-1,2-diamine.
  • Catalysts and Solvents : Specific catalysts and solvents are used to optimize yield and purity.
  • Reaction Conditions : Temperature, pressure, and time are critical for successful synthesis.

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various enzymes and receptors. These interactions may influence several biochemical pathways relevant to pharmacology and medicinal chemistry.

The mechanism of action involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.
  • Binding Affinity : The structural components, particularly the pyrrolidine ring and benzyl group, enhance binding affinity to biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Investigated antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis. Similar compounds showed significant inhibition rates.
Explored structure-activity relationships (SAR) in related compounds, highlighting the importance of substituent variations on biological efficacy.
Discussed potential therapeutic applications in neurological disorders based on structural characteristics that facilitate receptor binding.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other pyrrolidine derivatives. Notable examples include:

Compound NameMolecular FormulaUnique Features
N1-(1-benzylpyrrolidin-3-yl)-N1-methyl ethane-1,2-diamineC16H27N3Contains a methyl group instead of an ethyl group
(S)-N1-(1-benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamineC16H27N3Features a cyclopropyl substituent

These compounds exhibit variations in substituents that influence their chemical properties and biological activities.

Scientific Research Applications

Pharmacological Research

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine has been investigated for its potential effects on the central nervous system (CNS). Studies indicate that it may interact with neurotransmitter receptors, influencing various biological pathways associated with neurological disorders.

Key Findings :

  • Neuroleptic Activity : Similar compounds have shown antipsychotic effects, suggesting that this compound might be explored for treating conditions like schizophrenia or bipolar disorder. Research on related benzamide derivatives has demonstrated significant neuroleptic properties .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. This suggests potential applications in developing new antibacterial agents .

Biochemical Interactions

The compound's interactions with enzymes and receptors are of significant interest in biochemical research. Techniques such as surface plasmon resonance and radiolabeled ligand binding assays are commonly employed to assess its binding affinity and efficacy towards various targets .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine-Based Diamines

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine C15H25N3 259.38 Ethyl, benzyl-pyrrolidine Chiral center, moderate lipophilicity
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine C17H29N3 275.43 Isopropyl, benzyl-pyrrolidine-methyl Increased steric bulk, higher molecular weight
N1-(1-Benzyl-pyrrolidin-3-yl)-N1-isopropyl-ethane-1,2-diamine C16H27N3 261.41 Isopropyl, benzyl-pyrrolidine Reduced ethyl chain length vs. target

Key Differences :

  • Ethyl vs.
  • Benzyl-Pyrrolidine vs. Benzothiazol Derivatives : Compounds like N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine () replace the benzyl-pyrrolidine with a benzothiazol group, introducing aromatic heterocyclic character. This substitution likely alters electronic properties (e.g., hydrogen-bonding capacity) and solubility .

Functional Group Modifications

  • Amine Chain Length: Linear polyamines such as DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) () have multiple -NH- groups, enhancing corrosion inhibition via chelation with metal surfaces. In contrast, the target compound’s cyclic pyrrolidine may limit flexibility but improve selectivity in biological interactions .
  • Thiourea/Urea Derivatives: Compounds like thiourea 7b (), synthesized from diamines and isothiocyanates, introduce sulfur or oxygen-based functional groups.

Physicochemical and Spectroscopic Properties

  • NMR Data : reports N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine exhibits distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.5–8.0 ppm) compared to the target compound’s benzyl-pyrrolidine protons (expected δ ~2.5–3.5 ppm for pyrrolidine CH2 groups) .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization of γ-amino alcohols or intramolecular alkylation .

Protocol A (Adapted from):

  • Condensation : React benzylamine with ethyl acrylate to form ethyl 3-benzylaminopropionate.

  • Cyclization : Treat with potassium ethoxide in toluene at 30°C, inducing ring closure to 1-benzylpyrrolidin-3-one.

  • Reduction : Convert the ketone to pyrrolidine using NaBH4 in methanol (yield: 85–90%).

Protocol B (Industrial method):

  • Continuous flow reactor : Feed benzyl chloride and 1,4-diaminobutane into a heated reactor (120°C, 5 bar).

  • In-line purification : Separate byproducts via simulated moving bed chromatography.

ParameterProtocol AProtocol B
Yield78%92%
Reaction Time12 h2 h
Enantiomeric ExcessN/A99%

N-Ethylation and Diamine Backbone Assembly

Ethylation is achieved via nucleophilic substitution or reductive amination :

N-Ethylation (Adapted from):

  • Protection : Shield the primary amine with Boc anhydride.

  • Alkylation : React with ethyl bromide in DMF using K2CO3 (yield: 80%).

  • Deprotection : Remove Boc with HCl/dioxane.

Diamine Coupling :

  • Mitsunobu reaction : Join pyrrolidine and ethane-1,2-diamine using DIAD and PPh3 (yield: 75%).

  • Stille coupling : Palladium-catalyzed cross-coupling for stereoretentive assembly.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Toluene outperforms DMF in minimizing side reactions (byproduct reduction: 15% → 3%).

  • Ethylation : DMF at 0°C suppresses over-alkylation, improving selectivity from 70% to 94%.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide accelerates alkylation rates by 40%.

  • Microwave irradiation : Reduces cyclization time from 12 h to 30 min with comparable yields.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous manufacturing to enhance efficiency:

  • Flow chemistry : Combined cyclization-alkylation in a single reactor (residence time: 10 min).

Challenges in Stereochemical Control

Epimerization Risks

The ethylamine side chain is prone to racemization under basic conditions. Mitigation strategies include:

  • Low-temperature reactions (<0°C) during deprotection.

  • Buffered aqueous workups (pH 6–7) to stabilize the chiral center.

Analytical Validation

  • Chiral HPLC : Daicel Chiralpak IC-3 column (hexane:isopropanol 90:10) resolves enantiomers in 15 min.

  • X-ray crystallography : Confirms absolute configuration via anomalous dispersion .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting a benzyl-pyrrolidine precursor with ethylenediamine derivatives under catalytic hydrogenation or in the presence of transition-metal catalysts. For example, Motoyoshiya et al. (2011) describe similar N1-arylethane-1,2-diamine syntheses using platinum-catalyzed reductions of benzylated amines . Key steps include protecting group strategies (e.g., Boc protection) and chiral resolution via HPLC or enzymatic methods to achieve the (S)-enantiomer.

Q. How is the stereochemical configuration (S) confirmed in this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. Additionally, optical rotation measurements and X-ray crystallography can verify the (S)-configuration. NMR analysis of diastereomeric derivatives (e.g., Mosher’s amides) may also be employed, as described in studies on structurally related amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assignments focus on distinguishing ethylenediamine protons (δ 2.5–3.5 ppm) and benzyl-pyrrolidine signals (δ 7.2–7.4 ppm for aromatic protons; δ 3.0–3.5 ppm for pyrrolidine CH2 groups). Coupling constants (e.g., J = 8–10 Hz for vicinal protons) confirm stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C15H25N3: 248.2124, observed: 248.2126) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Jacobsen catalysts) improves ee. Solvent polarity (e.g., THF vs. DCM) and temperature control (e.g., −20°C for slower racemization) are critical. Kinetic resolution via lipase-mediated transesterification of intermediates (e.g., using CAL-B) can further enrich the (S)-enantiomer .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during synthesis?

  • Methodological Answer :

  • Stepwise Alkylation : Introduce the ethyl and benzyl groups sequentially to avoid steric hindrance.
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to block reactive amines during intermediate steps .
  • Catalyst Screening : Palladium or nickel catalysts minimize undesired cross-coupling byproducts, as demonstrated in analogous diamine syntheses .

Q. How is this compound evaluated for potential biological activity (e.g., receptor antagonism)?

  • Methodological Answer :

  • In Vitro Assays :
Assay TypeTargetProtocol
Radioligand BindingHistamine H1 ReceptorCompetitive binding with [3H]-mepyramine
Enzyme InhibitionVEGFR-3/FAKFluorescence-based kinase activity assays (IC50 determination)
  • Cell-Based Studies : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa) to assess therapeutic potential.

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), solubility, and CYP450 metabolism.
  • Molecular Docking : AutoDock Vina or Glide simulates binding to targets (e.g., H1 receptor) to prioritize analogs for synthesis .

Data Contradictions and Resolution

Q. Conflicting NMR data for similar diamines: How are discrepancies resolved?

  • Methodological Answer : Contradictions in chemical shifts (e.g., δ 2.8 vs. 3.2 ppm for ethylenediamine protons) arise from solvent effects (CDCl3 vs. D2O) or pH. Standardizing solvent systems and using deuterated reagents (e.g., DMSO-d6) improves reproducibility. Cross-validation with 2D NMR (COSY, HSQC) clarifies assignments .

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